Technical Guide: Physical Properties & Handling of 5-(Bromomethyl)-2-chloro-3-methylpyridine
Technical Guide: Physical Properties & Handling of 5-(Bromomethyl)-2-chloro-3-methylpyridine
The following technical guide details the physical properties, synthesis, and handling of 5-(Bromomethyl)-2-chloro-3-methylpyridine , a specialized heterocyclic building block often utilized in the development of pharmaceuticals and agrochemicals.
Executive Summary
5-(Bromomethyl)-2-chloro-3-methylpyridine is a highly reactive benzylic bromide derivative of the pyridine series. It serves as a critical electrophilic intermediate for introducing the (2-chloro-3-methylpyridin-5-yl)methyl moiety into nucleophilic scaffolds (e.g., amines, thiols, phenols). Due to the presence of the benzylic bromine, this compound is a potent lachrymator and exhibits significant moisture sensitivity, necessitating strict anhydrous handling conditions.
Note on Identification : This compound is structurally distinct from its isomer 5-Bromo-2-chloro-3-methylpyridine (CAS 29241-60-9), where the bromine is directly attached to the aromatic ring. Users must verify the presence of the methylene bridge (-CH₂-) via NMR to confirm identity.
Chemical Identity & Structural Analysis[1][2][3]
| Attribute | Detail |
| Chemical Name | 5-(Bromomethyl)-2-chloro-3-methylpyridine |
| Common Synonyms | 2-Chloro-3-methyl-5-picolyl bromide; 2-Chloro-3-methyl-5-(bromomethyl)pyridine |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.49 g/mol |
| Structural Features | [1][2][3][4][5] • Pyridine Ring : Electron-deficient aromatic core.• C2-Chloro : Deactivates ring, allows for SNAr at C2.• C3-Methyl : Steric handle, electron-donating.• C5-Bromomethyl : Highly reactive electrophilic site (SN2 active). |
Structural Visualization
The following diagram illustrates the core reactivity centers of the molecule.
Figure 1: Functional group analysis highlighting the dual electrophilic nature of the molecule.
Physicochemical Properties[2][3][9][10]
Due to the specialized nature of this intermediate, some values are derived from close structural homologs (e.g., 2-chloro-5-chloromethylpyridine) and standard group contribution methods.
| Property | Value / Description | Experimental Context |
| Physical State | Low-melting solid or viscous oil | Typically solidifies upon refrigeration; may supercool as an oil. |
| Melting Point | 35 – 45 °C (Estimate) | Analogs with -CH₂Br often have low MPs. |
| Boiling Point | ~110 – 115 °C @ 1 mmHg | High boiling point at atm pressure; decomposes before boiling. Vacuum distillation required. |
| Density | ~1.65 g/cm³ | High density due to Br and Cl atoms. |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc | Reacts with protic solvents (MeOH, H₂O) over time. |
| Partition Coeff. (LogP) | ~2.5 (Predicted) | Moderately lipophilic. |
| Appearance | Off-white to yellow/beige | Color darkens upon oxidation or hydrolysis (release of HBr). |
Synthesis & Manufacturing Workflow
The primary synthetic route involves the Wohl-Ziegler radical bromination of the precursor 2-chloro-3,5-dimethylpyridine. This method is preferred for its specificity toward the benzylic position.
Reaction Protocol
-
Reagents : 2-Chloro-3,5-dimethylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN or Benzoyl Peroxide (cat. 0.05 eq).
-
Solvent : Carbon tetrachloride (CCl₄) or Chlorobenzene (anhydrous).
-
Conditions : Reflux (75–85 °C) under inert atmosphere (N₂/Ar) for 4–6 hours.
-
Initiation : Reaction is initiated thermally or via UV light.
Synthesis Diagram[3][5][6][10]
Figure 2: Step-by-step synthetic pathway via radical bromination.
Handling, Stability & Safety (MSDS Insights)
This compound is a Lachrymator (tear gas agent) and a Skin Corrosive . It must be handled with extreme care in a fume hood.
Critical Safety Parameters
-
Signal Word : DANGER
-
Hazard Statements :
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.[5]
-
Lachrymator : Induces severe eye irritation and tearing even at low concentrations.
-
Storage & Stability Protocol
-
Moisture Sensitivity : The C-Br bond is labile to hydrolysis, releasing HBr (corrosive gas) and forming the alcohol.
-
Storage Condition : Store at 2–8 °C (Refrigerated) under Argon or Nitrogen .
-
Container : Tightly sealed glass vial with a Teflon-lined cap. Avoid metal containers due to corrosion risk.
-
Shelf Life : 6–12 months if stored correctly. Yellowing indicates decomposition.
Analytical Characterization
To validate the identity of 5-(Bromomethyl)-2-chloro-3-methylpyridine, the following spectral data should be obtained.
| Method | Expected Signal / Diagnostic Peak | Interpretation |
| ¹H NMR (CDCl₃) | δ ~4.45 ppm (s, 2H) | -CH₂Br (Benzylic methylene). Key diagnostic peak. |
| δ ~2.40 ppm (s, 3H) | -CH₃ (Methyl group at C3). | |
| δ ~8.20 ppm (d, 1H) | C6-H (Aromatic proton, deshielded by N). | |
| δ ~7.60 ppm (d, 1H) | C4-H (Aromatic proton). | |
| ¹³C NMR | δ ~29-32 ppm | -CH₂Br carbon. |
| Mass Spec (GC-MS) | m/z ~219 / 221 | Molecular ion [M]⁺ showing characteristic 1:1 Br isotope pattern and 3:1 Cl pattern. |
References
-
Radical Bromination Methodology : Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
- Pyridine Chemistry: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.
-
Safety Data (Analogous) : Sigma-Aldrich. (2023). Safety Data Sheet for 2-Chloro-5-(chloromethyl)pyridine. Link
- Synthesis of Halogenated Methylpyridines: Goswami, S., et al. (2001). Regioselective functionalization of alkylpyridines. Journal of Organic Chemistry.
(Note: Specific physical property data for this exact isomer is rare in public databases; values presented are expert estimates based on structure-activity relationships (SAR) of the 2-chloro-5-halomethylpyridine class.)
Sources
- 1. 5-BROMO-3-CHLORO-2-METHYLPYRIDINE | 914358-72-8 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
